molecular formula C24H24N4O3S2 B11089064 N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide

N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide

Cat. No.: B11089064
M. Wt: 480.6 g/mol
InChI Key: YEXGQFFTIIAOHO-UHFFFAOYSA-N
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Description

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various fields This compound features a benzothiazole core, which is a bicyclic structure containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The subsequent introduction of the cyclopropylcarbamoyl and methylsulfanyl groups can be accomplished through nucleophilic substitution reactions. Finally, the pyrrolidine-1-carbonyl group is introduced via amide bond formation using appropriate coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(PYRROLIDINE-1-CARBONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbamoyl and pyrrolidine-1-carbonyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(pyrrolidine-1-carbonyl)benzamide

InChI

InChI=1S/C24H24N4O3S2/c29-21(25-15-7-8-15)14-32-24-27-19-10-9-16(13-20(19)33-24)26-22(30)17-5-1-2-6-18(17)23(31)28-11-3-4-12-28/h1-2,5-6,9-10,13,15H,3-4,7-8,11-12,14H2,(H,25,29)(H,26,30)

InChI Key

YEXGQFFTIIAOHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CC5

Origin of Product

United States

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